molecular formula C8H6BrNO3 B097475 1-(4-Bromo-3-nitrophenyl)ethanone CAS No. 18640-58-9

1-(4-Bromo-3-nitrophenyl)ethanone

Cat. No.: B097475
CAS No.: 18640-58-9
M. Wt: 244.04 g/mol
InChI Key: YFVOFFKNHQTQQE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-nitrophenyl)ethanone (CAS 18640-58-9; alternative CAS 242-469-6 ) is an aromatic ketone with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It features a bromine atom at the para position and a nitro group at the meta position on the phenyl ring. This compound is used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-nitroacetophenone. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of automated systems and precise control of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 1-(4-Amino-3-nitrophenyl)ethanone.

    Reduction: 1-(4-Bromo-3-aminophenyl)ethanone.

    Oxidation: 4-Bromo-3-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)ethanone has a wide range of applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are useful in creating more complex molecules.

Biology

  • Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition. It is known to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This property makes it a valuable tool for understanding drug interactions and metabolic pathways.

Medicine

  • Precursor for Therapeutic Agents : Due to its biological activity, it is explored as a precursor for the synthesis of potential therapeutic agents. Its ability to modify enzyme activity has implications for drug design and development.

Industry

  • Production of Dyes and Pigments : The compound is also used in the production of specialty chemicals such as dyes and pigments due to its chromophoric properties.

Research indicates that this compound exhibits notable biological activities, particularly in enzyme inhibition. Its interactions with CYP1A2 and CYP2C19 suggest potential applications in pharmacology, especially concerning drug-drug interactions.

Case Studies

  • Enzyme Inhibition Research :
    • A study demonstrated that this compound effectively inhibits CYP1A2 activity, leading to altered pharmacokinetics of co-administered drugs. This finding supports its use as a model compound in pharmacological studies focusing on drug metabolism.
  • Synthesis of Therapeutics :
    • Researchers have successfully synthesized novel therapeutic agents using this compound as a precursor. These agents showed promising results in preclinical trials for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include oxidative stress pathways and signal transduction pathways .

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at room temperature .
  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Measures : Avoid inhalation (P261) and contact with eyes, skin, or clothing (P262) .

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 1-(4-Bromo-3-nitrophenyl)ethanone, differing in substituents, electronic effects, and applications. A detailed comparison is provided below:

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 18640-58-9 C₈H₆BrNO₃ 244.04 Br (para), NO₂ (meta) Precursor for ligands, pharmaceuticals
1-(4-Bromo-3-methylphenyl)ethanone 37074-40-1 C₉H₉BrO 213.07 Br (para), CH₃ (meta) High-purity synthesis; life science research
1-(4-Bromo-2-fluorophenyl)ethanone 625446-22-2 C₈H₆BrFO 217.04 Br (para), F (ortho) Semiconductor-grade materials
1-(4-Bromo-3-chlorophenyl)ethanone 3114-31-6 C₈H₆BrClO 233.49 Br (para), Cl (meta) Inhibitors, bioactives
2-Bromo-1-(3-nitrophenyl)ethanone - C₈H₆BrNO₃ 244.04 Br (ortho), NO₂ (meta) Crystallography studies
1-(4-Aminophenyl)-2-bromoethanone 23442-14-0 C₈H₈BrNO 214.06 NH₂ (para), Br (keto position) Bioconjugation reagents

Key Comparative Analysis :

Substituent Effects on Reactivity: Nitro Group (NO₂): The meta-nitro group in this compound strongly withdraws electrons, enhancing electrophilic substitution reactions. This contrasts with the methyl group in 1-(4-Bromo-3-methylphenyl)ethanone, which donates electrons, reducing reactivity toward electrophiles . Halogen Position: Bromine at the para position (common in all except 2-Bromo-1-(3-nitrophenyl)ethanone) stabilizes the aromatic ring via resonance, while ortho-fluorine in 1-(4-Bromo-2-fluorophenyl)ethanone introduces steric hindrance, altering reaction pathways .

Applications in Synthesis: this compound is pivotal in synthesizing β-diketone ligands for metal complexes, as demonstrated in the preparation of thienoindole derivatives . 1-(4-Bromo-3-chlorophenyl)ethanone is utilized in drug discovery due to its dual halogen substitution, enhancing binding affinity in bioactive molecules .

Safety Profiles: Compounds with nitro groups (e.g., this compound) exhibit higher toxicity (H302, H319) compared to methyl- or amino-substituted analogs .

Table 2: Hazard Comparison

Compound Health Hazards Environmental Hazards
This compound H302, H315, H319, H335 Not classified
1-(4-Bromo-3-methylphenyl)ethanone Not classified Not classified
1-(4-Bromo-2-fluorophenyl)ethanone Not classified Not classified
2-Bromo-1-(3-nitrophenyl)ethanone H302 (predicted) Not classified

Research Findings and Trends

  • Synthetic Utility: this compound’s nitro group facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to heterocyclic frameworks .
  • Biological Activity: Chloro- and bromo-substituted analogs (e.g., 1-(4-Bromo-3-chlorophenyl)ethanone) show enhanced antibacterial activity compared to nitro derivatives, likely due to reduced steric bulk .
  • Crystallography: The ortho-bromo substitution in 2-Bromo-1-(3-nitrophenyl)ethanone results in distinct crystal packing patterns, as revealed by single-crystal X-ray studies .

Biological Activity

1-(4-Bromo-3-nitrophenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which influences its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 4-bromo-3-nitroacetophenone with appropriate reagents under controlled conditions.

Synthesis Overview

  • Starting Material : 4-bromo-3-nitroacetophenone
  • Reagents : Ethanol, acid catalysts
  • Yield : Typically around 70-90% depending on conditions

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Escherichia coli31.25 µg/mL62.50 µg/mL
Pseudomonas aeruginosa62.50 µg/mL125.00 µg/mL

These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising antiproliferative activity.

Cell Line IC50 (µM) Selectivity Index
HepG2 (liver cancer)10.5>5
MCF-7 (breast cancer)15.0>3
A549 (lung cancer)12.0>4

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is desirable in anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results demonstrated that it could serve as a potential candidate for treating infections caused by resistant pathogens.
  • Case Study on Cancer Cell Lines : Another research effort focused on its cytotoxic effects against various human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis, particularly in hepatocellular carcinoma cells.

Q & A

Q. Basic: What are the standard synthetic routes for 1-(4-bromo-3-nitrophenyl)ethanone?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or direct halogenation/nitration of precursor acetophenone derivatives. For example:

  • Friedel-Crafts acylation : Reacting 4-bromo-3-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .
  • Stepwise functionalization : Bromination and nitration of 3-nitroacetophenone using brominating agents (e.g., Br₂/Fe) under controlled conditions to achieve regioselectivity .
    Key parameters include reaction temperature (optimized between 0–25°C for nitration), solvent polarity, and catalyst stoichiometry to minimize byproducts.

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic proton splitting patterns (e.g., para-bromo and meta-nitro substituents cause distinct deshielding).
    • ¹³C NMR : Confirms carbonyl (C=O) resonance at ~200 ppm and aromatic carbons adjacent to electron-withdrawing groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 257/259 (Br isotope pattern) and fragmentation pathways (e.g., loss of NO₂ or Br groups) .
  • IR Spectroscopy : Strong absorption bands for C=O (~1680 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., dihedral angles between nitro and bromo groups) .

Q. Advanced: How can contradictory regiochemical outcomes in nitration reactions of bromoacetophenone derivatives be analyzed?

Methodological Answer:
Contradictions arise from competing electronic effects (directing groups) and steric hindrance :

  • Electronic analysis : The bromo group is meta-directing, while the acetyl group is para-directing. Nitration at the 3-position (relative to Br) dominates due to the acetyl group’s stronger electron-withdrawing effect .
  • Steric considerations : Bulky substituents near reactive sites may force nitration into less thermodynamically favorable positions. Computational modeling (e.g., DFT calculations) can predict transition-state energies to resolve discrepancies .
  • Experimental validation : Use isotopic labeling or comparative HPLC to quantify product ratios under varying conditions (e.g., HNO₃ concentration, temperature) .

Q. Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Stepwise functionalization : Separate bromination and nitration steps to control reactivity. For example, brominate acetophenone first, then nitrate to avoid over-nitration .
  • Catalyst optimization : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce polyhalogenation.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance nitro group incorporation, while nonpolar solvents favor bromination .
  • Chromatographic monitoring : TLC or GC-MS at intermediate stages identifies byproducts early (e.g., di-nitrated analogs) .

Q. Basic: How should researchers handle this compound given limited toxicological data?

Methodological Answer:

  • Precautionary measures : Assume potential toxicity based on structural analogs (e.g., nitroaromatics are often mutagenic). Use fume hoods, nitrile gloves, and lab coats .
  • Waste disposal : Neutralize reaction mixtures with dilute NaOH before disposal to degrade nitro groups.
  • First-aid protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for possible methemoglobinemia (associated with nitro compounds) .

Q. Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes in microbial pathways) using software like AutoDock Vina. The bromo and nitro groups enhance binding via halogen bonds and electrostatic interactions .
  • ADMET prediction : Tools like SwissADME assess Lipinski’s Rule compliance (e.g., logP <5, molecular weight <500). This compound’s logP (~2.8) and molecular weight (257.03) suggest good bioavailability .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using historical data from analogous ethanones .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reactor design : Optimize heat dissipation for exothermic nitration steps to avoid runaway reactions.
  • Purification at scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
  • Regiochemical consistency : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

Properties

IUPAC Name

1-(4-bromo-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOFFKNHQTQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171899
Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18640-58-9
Record name 1-(4-Bromo-3-nitrophenyl)ethanone
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Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

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